molecular formula C13H19NO B1405891 N-[(1R)-1-phenylethyl]oxan-4-amine CAS No. 1344922-48-0

N-[(1R)-1-phenylethyl]oxan-4-amine

Cat. No.: B1405891
CAS No.: 1344922-48-0
M. Wt: 205.3 g/mol
InChI Key: SLWFJVYWKIATHJ-LLVKDONJSA-N
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Description

N-[(1R)-1-Phenylethyl]oxan-4-amine is a chiral amine derivative featuring a (1R)-1-phenylethyl group attached to a tetrahydropyran-4-amine (oxan-4-amine) moiety. The compound’s stereochemistry and structural features make it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The (1R)-configured phenylethyl group contributes to enantioselective interactions, while the oxan-4-amine group provides a rigid, oxygen-containing heterocycle that enhances metabolic stability compared to linear amine analogs .

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWFJVYWKIATHJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-phenylethyl]oxan-4-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation, which can be achieved via epoxide ring opening followed by ring closing . Another approach involves the use of electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-phenylethyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(1R)-1-phenylethyl]oxan-4-amine is used in various scientific research fields, including:

Mechanism of Action

The mechanism by which N-[(1R)-1-phenylethyl]oxan-4-amine exerts its effects involves its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-[(1R)-1-phenylethyl]oxan-4-amine and related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent/Group [α]20D (c, solvent) Purity Key Applications/Targets Evidence Source
This compound Oxan-4-amine Not reported High* Pharmaceutical intermediates
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide Benzamide (nitro, CF3) Not reported High FtsZ protein inhibition
OT4 (3-(Hydroxyamino)-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide) Hydroxyamino benzamide Not reported High DprE1 inhibitor (antitubercular)
Ethyl (R)-N-(1-phenylethyl)glycinate Glycinate ester Not reported High Chemical synthesis
(1R,2R,1′S)-13 () Azido, pyridyl −57° (c=1.05, CHCl3) 96% Enantioselective diamine synthesis
Tamsulosin HCl (N-[(1R)-1-Phenylethyl]propan-2-amine derivative) Propan-2-amine, methoxyphenyl Not reported Pharma grade α1-adrenergic antagonist

Structural and Functional Insights:

Substituent Diversity :

  • The oxan-4-amine group in the target compound distinguishes it from benzamide (e.g., OT4) or glycinate ester analogs. This heterocyclic group likely improves solubility and metabolic stability compared to aromatic or linear amine derivatives .
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl in FtsZ/DprE1 inhibitors) enhance binding to bacterial targets but may reduce bioavailability compared to the oxan-4-amine’s neutral scaffold .

Stereochemical Impact :

  • The (1R)-phenylethyl configuration is critical for enantioselectivity. For example, diastereomers in exhibit starkly different optical rotations ([α]20D ranging from −116° to +27°), underscoring the role of stereochemistry in biological activity and synthetic utility .

Biological Activity: Benzamide derivatives (e.g., OT4) target Mycobacterium tuberculosis enzymes (DprE1, FtsZ), leveraging hydrogen bonding from amide and hydroxyamino groups .

Synthetic Utility :

  • The oxan-4-amine’s rigid structure may facilitate asymmetric catalysis, as seen in phosphoramidite-copper complexes for C–C bond formation (e.g., ) .
  • Azido-containing analogs () serve as intermediates for Huisgen cycloaddition, whereas glycinate esters () are precursors for peptide-like structures .

Key Research Findings and Trends

Stereodivergent Synthesis :

  • Methods for enantiomerically pure diamines () and boranamines () demonstrate the feasibility of tailoring (1R)-phenylethyl derivatives for specific applications, such as antiviral or anticancer agents .

Limitations and Gaps :

  • Data gaps exist for the target compound’s solubility, toxicity, and exact biological targets. Comparative studies with in vitro assays are needed to validate its advantages over benzamide or glycinate analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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